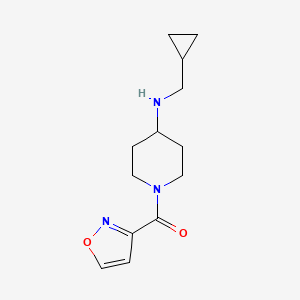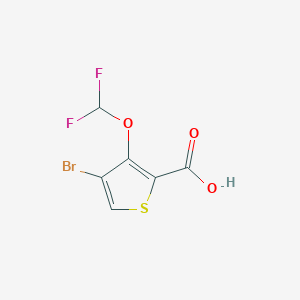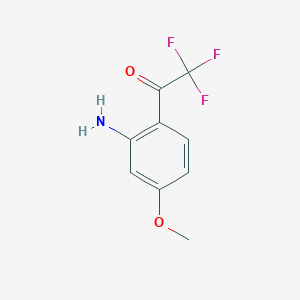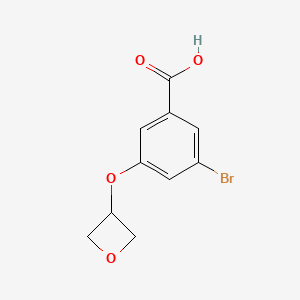![molecular formula C8H4Cl3NO3S B12074536 2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]- CAS No. 648858-96-2](/img/structure/B12074536.png)
2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 2-tiofeno carboxílico, 3-[(2,3,3-tricloro-1-oxo-2-propen-1-il)amino]- es un compuesto orgánico complejo que presenta un anillo de tiofeno sustituido con un grupo ácido carboxílico y un grupo amino unido a una porción de tricloropropenona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 2-tiofeno carboxílico, 3-[(2,3,3-tricloro-1-oxo-2-propen-1-il)amino]- normalmente implica la reacción del ácido 2-tiofeno carboxílico con cloruro de 2,3,3-tricloroacriloilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de acilo. El producto se purifica luego mediante técnicas de recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la implementación de principios de química verde, como el uso de solventes y catalizadores más seguros, puede hacer que la síntesis industrial sea más ecológica.
Análisis De Reacciones Químicas
Tipos de reacciones
Ácido 2-tiofeno carboxílico, 3-[(2,3,3-tricloro-1-oxo-2-propen-1-il)amino]- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfones.
Reducción: La porción de tricloropropenona se puede reducir para formar alcoholes o alcanos correspondientes.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperoxibenzoico (m-CPBA).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas, alcoholes o tioles en reacciones de sustitución en condiciones básicas o ácidas.
Principales productos formados
Oxidación: Sulfóxidos o sulfones.
Reducción: Alcoholes o alcanos.
Sustitución: Diversos derivados amino, alcoxi o tio.
Aplicaciones Científicas De Investigación
Ácido 2-tiofeno carboxílico, 3-[(2,3,3-tricloro-1-oxo-2-propen-1-il)amino]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura química única y sus actividades biológicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros conductores y catalizadores.
Mecanismo De Acción
El mecanismo de acción de Ácido 2-tiofeno carboxílico, 3-[(2,3,3-tricloro-1-oxo-2-propen-1-il)amino]- implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido tiofeno-2-carboxílico: Un análogo más simple con un grupo ácido carboxílico unido directamente al anillo de tiofeno.
Ácido tiofeno-3-carboxílico: Otro análogo con el grupo ácido carboxílico en una posición diferente en el anillo de tiofeno.
Hidrazida de ácido 2-tiofeno carboxílico: Un derivado con un grupo hidrazida en lugar del grupo amino.
Singularidad
Ácido 2-tiofeno carboxílico, 3-[(2,3,3-tricloro-1-oxo-2-propen-1-il)amino]- es único debido a la presencia de la porción de tricloropropenona, que imparte propiedades químicas y biológicas distintas
Propiedades
Número CAS |
648858-96-2 |
|---|---|
Fórmula molecular |
C8H4Cl3NO3S |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
3-(2,3,3-trichloroprop-2-enoylamino)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl3NO3S/c9-4(6(10)11)7(13)12-3-1-2-16-5(3)8(14)15/h1-2H,(H,12,13)(H,14,15) |
Clave InChI |
KGEXDTLUONMGRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1NC(=O)C(=C(Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)


